molecular formula C10H11FN2O3 B2610580 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol CAS No. 593249-19-5

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol

Cat. No.: B2610580
CAS No.: 593249-19-5
M. Wt: 226.207
InChI Key: QENGWXHQBHRUCG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2-fluoro-4-nitrophenyl substituent. Its nitro group may serve as a precursor for amine derivatives via reduction, a common strategy in prodrug design .

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENGWXHQBHRUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds Identified:

(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS: 1314355-33-3) Substituents: 3-Chlorobenzyl group. Properties: Molecular weight 211.69; non-hazardous, stable under recommended storage conditions.

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS: 1220019-17-9) Substituents: 4-Amino and 2-trifluoromethyl groups. Properties: Molecular weight 246.23; classified as irritant. Role: Potential pharmacological activity due to electron-withdrawing CF₃ and electron-donating NH₂ groups.

3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol Substituents: 3-Fluorophenoxymethyl. Properties: Part of kinase inhibitor scaffolds (e.g., thienopyrimidine derivatives).

(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (MFCD04115362) Substituents: 4-Fluorophenyl and methylaminoethyl. Properties: Molecular weight 238.30; high cost (~$5,000/0.1 g), indicating specialized use.

Comparative Data Table

Compound Name Substituents Molecular Weight Biological Activity Solubility (Inferred) Hazard Profile
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol 2-Fluoro-4-nitrophenyl ~250* Kinase inhibition (hypothesized) Low (nitro group) Likely irritant
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol 3-Chlorobenzyl 211.69 Research chemical Moderate Non-hazardous
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol 4-Amino-2-CF₃ 246.23 Undisclosed Moderate Irritant
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol 3-Fluorophenoxymethyl Not provided Kinase inhibitor component Low Not specified

*Estimated based on analogous structures.

Biological Activity

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring substituted with a 2-fluoro-4-nitrophenyl group, this compound has garnered attention for its possible roles in enzyme inhibition and other therapeutic applications.

  • Molecular Formula : C10H11FN2O2
  • Molecular Weight : Approximately 210.208 g/mol
  • SMILES Notation : C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

The presence of the nitro group and fluorine atom enhances the electronic properties of the compound, which may influence its reactivity and biological interactions. The hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding, potentially facilitating further functionalization.

This compound is believed to inhibit certain enzymatic pathways, notably those involved in DNA repair mechanisms. Compounds with similar structures have shown the ability to inhibit RAD51-mediated D-loop formation, an essential process in DNA repair, suggesting that this compound may also exhibit comparable inhibitory effects at low concentrations (IC50 values around 21 μM) .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes critical for cellular functions. For instance, studies on structurally similar compounds have demonstrated their efficacy in blocking RAD51 activity, which is vital for maintaining genomic stability. This inhibition could have implications for cancer therapy, particularly in tumors with dysregulated DNA repair mechanisms .

Inhibition Studies

A notable study explored the inhibition of RAD51-mediated processes by compounds with similar frameworks. The findings indicated that these compounds could significantly disrupt D-loop formation at concentrations comparable to those expected for this compound. Such results underscore the potential of this compound in therapeutic contexts where DNA repair pathways are exploited by cancer cells .

Pharmacological Evaluations

Further pharmacological evaluations are necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations into its binding affinity and interaction profiles with various biological targets will be essential for optimizing its pharmacological properties.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (μM)Target
This compoundC10H11FN2O2~21RAD51
Compound AC9H10N2O315Topoisomerase II
Compound BC11H12N2O230DNA Gyrase

This table highlights the comparative potency of similar compounds against critical biological targets, emphasizing the relevance of structural features in determining biological activity.

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